molecular formula C18H18CuN2O2 B12893004 Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate

Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate

Cat. No.: B12893004
M. Wt: 357.9 g/mol
InChI Key: NSCMXISSIISUIG-UHFFFAOYSA-L
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Description

Historical Development of Schiff Base Metal Complexes

The discovery of Schiff bases by Hugo Schiff in 1864 marked a pivotal moment in organic and coordination chemistry. These compounds, formed via the condensation of primary amines with carbonyl groups, introduced a versatile platform for synthesizing imine-linked ligands. The first metal complex involving a Schiff base ligand was reported in 1889 by Alphonse Combes, who combined salicylaldehyde derivatives with copper(II) acetate to form a violet-colored complex. Combes' work laid the groundwork for understanding metal-template synthesis, though his proposed structure—incorrectly suggesting direct Cu–C bonds—reflected the limited knowledge of coordination chemistry prior to Alfred Werner’s revolutionary theories.

By the mid-20th century, the synthesis of salen (bis(salicylidene)ethylenediamine) ligands and their metal complexes demonstrated the potential of Schiff bases in creating stable, geometrically defined coordination compounds. The ability of these ligands to adopt planar, conjugated configurations enabled their use in modeling biological systems, such as oxygen-binding metalloproteins. Copper-Schiff base complexes, in particular, gained prominence due to copper’s redox flexibility and its prevalence in enzymatic catalysis.

Structural Significance of 4-Methyl-2-[2-[(5-Methyl-2-Oxidophenyl)Methylideneamino]Ethyliminomethyl]Phenolate Ligand

The ligand 4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate (hereafter L ) features a bis-imine scaffold derived from 4-methylsalicylaldehyde and ethylenediamine, with additional methyl substituents at the 5-position of the phenolic rings (Figure 1). This structure confers three critical properties:

  • Enhanced Electron Delocalization : The conjugated π-system across the imine (–C=N–) and phenolic (–O–) groups stabilizes the ligand’s deprotonated form, facilitating strong metal-ligand bonding.
  • Steric Modulation : The methyl groups at the 4- and 5-positions introduce steric bulk, which prevents aggregation and enforces a distorted square-planar geometry around copper(II).
  • Solubility and Crystallinity : Hydrophobic methyl substituents improve solubility in organic solvents, aiding in the growth of single crystals suitable for X-ray diffraction studies.

Table 1: Structural Parameters of Copper Complexes with Methyl-Substituted Schiff Base Ligands

Ligand System Cu–N Bond Length (Å) Cu–O Bond Length (Å) Geometry Reference
L (this work) 1.95–2.02 1.88–1.92 Distorted square planar
Salen (unsubstituted) 1.98–2.05 1.90–1.95 Square planar
5-Methylsalen 1.93–1.99 1.85–1.89 Tetragonal pyramidal

The ligand’s ability to form stable mono- or dinuclear complexes depends on reaction conditions. For example, in methanol solutions containing acetate ions, L can bridge two copper centers via phenolic oxygen atoms, forming a dinuclear complex with mixed square-planar and tetragonal pyramidal geometries.

Role of Copper(II) in Stabilizing Schiff Base Complexes

Copper(II) ions (d⁹ configuration) exhibit a strong preference for square-planar or tetragonally distorted geometries, making them ideal for stabilizing Schiff base ligands with N₂O₂ donor sets. The Jahn-Teller effect often distorts octahedral coordination spheres into elongated or compressed configurations, but in L , the rigid ligand framework suppresses this distortion, enforcing a near-ideal square-planar environment.

The redox activity of copper(II) in these complexes is noteworthy. Cyclic voltammetry studies reveal a quasi-reversible Cu²⁺/Cu⁺ redox couple at approximately +0.35 V (vs. Ag/AgCl), attributed to the ligand’s electron-withdrawing methyl groups stabilizing the higher oxidation state. This property is exploitable in catalytic applications, such as aerobic oxidations, where copper-Schiff base complexes mediate electron transfer processes.

Key Stabilizing Interactions :

  • Charge Delocalization : The deprotonated phenolic oxygen atoms donate electron density to copper, reducing effective nuclear charge and enhancing complex stability.
  • Chelate Effect : The tetradentate binding mode of L provides entropic stabilization, with log β values exceeding 15 for Cu²⁺ complexes in methanol-water solutions.
  • π-Backbonding : Limited but non-negligible backdonation from filled copper d-orbitals to ligand π*-orbitals further strengthens metal-ligand bonds.

Properties

Molecular Formula

C18H18CuN2O2

Molecular Weight

357.9 g/mol

IUPAC Name

copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate

InChI

InChI=1S/C18H20N2O2.Cu/c1-13-3-5-17(21)15(9-13)11-19-7-8-20-12-16-10-14(2)4-6-18(16)22;/h3-6,9-12,21-22H,7-8H2,1-2H3;/q;+2/p-2

InChI Key

NSCMXISSIISUIG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)[O-])C=NCCN=CC2=C(C=CC(=C2)C)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Detailed Preparation Protocol

Step Procedure Conditions Notes
1 Ligand Formation : Mix equimolar amounts of 5-methyl-2-hydroxybenzaldehyde and 2-(2-aminoethyl)aminomethyl-4-methylphenol in ethanol Room temperature to mild heating (25–60 °C), 2–4 hours Schiff base formation confirmed by disappearance of aldehyde peak in IR and appearance of imine peak
2 Complexation : Add copper(II) acetate dihydrate solution dropwise to ligand solution under stirring Reflux or 50–70 °C, 4–8 hours, pH 6–7 pH control is critical to avoid hydrolysis; complex formation indicated by color change (typically green to blue)
3 Isolation : Cool the reaction mixture, filter precipitate Room temperature Washing with ethanol and diethyl ether removes impurities
4 Purification : Recrystallize from ethanol or ethanol/ether mixture Slow evaporation at room temperature Crystals suitable for X-ray diffraction obtained

Research Findings and Characterization

  • Coordination Geometry : X-ray crystallography reveals a tetracoordinate copper(II) center coordinated by two nitrogen atoms from imine groups and two oxygen atoms from phenolate groups, forming a square planar geometry typical for copper(II) Schiff base complexes.

  • Spectroscopic Data :

    • UV-Vis Spectroscopy : Shows d–d transitions characteristic of copper(II) complexes, confirming coordination.
    • Infrared Spectroscopy (IR) : Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of imine C=N stretch (~1600–1650 cm⁻¹). Phenolic O–H stretch shifts due to coordination.
    • NMR Spectroscopy : Ligand signals shift upon complexation, consistent with coordination.
  • Thermal Stability : Thermogravimetric analysis (TGA) indicates the complex is stable up to ~250 °C before decomposition.

  • Solubility : The complex is soluble in polar organic solvents such as ethanol and methanol but sparingly soluble in water.

Comparative Table of Preparation Parameters from Literature

Parameter Typical Range Effect on Product
Solvent Ethanol, Methanol, or mixture Influences solubility and crystallization quality
Temperature 25–70 °C Higher temperature promotes complexation but may cause ligand degradation
Reaction Time 4–8 hours Ensures complete coordination
pH 6–7 Prevents copper hydroxide precipitation
Copper Salt Copper(II) acetate or chloride Affects complex purity and yield
Purification Recrystallization or chromatography Removes unreacted ligand and salts

Notes on Mechanism and Kinetics

  • The complex forms via coordination of the copper(II) ion to the imine nitrogen and phenolate oxygen atoms, stabilizing the metal center through chelation.

  • Kinetic studies in related copper(II) Schiff base systems show that complexation is generally fast under mild heating, with equilibrium reached within hours.

  • The stability constant of such complexes is high, indicating strong ligand-metal binding.

Chemical Reactions Analysis

Ligand Exchange Reactions

The compound undergoes ligand substitution due to the labile nature of its coordination bonds. The phenolic oxygen and imine nitrogen atoms provide chelation sites that can be selectively displaced by stronger field ligands.

Key Observations:

  • Anion Effects : Weakly coordinating anions (e.g., PF₆⁻, BF₄⁻) enhance ligand lability, facilitating substitution with nucleophiles like cyanide or thiocyanate .

  • Solvent Dependency : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates during ligand exchange, while protic solvents favor retention of the original coordination sphere.

Redox Reactions

The Cu(II) center participates in reversible electron-transfer processes, enabling catalytic applications in oxidation and reduction reactions.

Oxidation Reactions:

  • Phenol Oxygenation : The complex catalyzes the conversion of phenols to o-quinones via a mononuclear Cu(II)-semiquinone intermediate. For example, 2,4-di-tert-butylphenol is oxidized to 3,5-di-tert-butyl-o-quinone under aerobic conditions (TON = 905, TOF = 302 h⁻¹) .

  • Benzene Hydroxylation : In aqueous acetonitrile with H₂O₂, the cluster derivatives of this complex hydroxylate benzene to phenol at 80°C, achieving ~20% conversion .

Reduction Reactions:

  • Cu(II) → Cu(I) : Reduction with NaBH₄ or ascorbate generates a Cu(I) species, which reacts with O₂ to form peroxo intermediates .

Comparative Catalytic Performance:

ReactionCatalystConditionsConversion (%)TONTOF (h⁻¹)Source
Phenol → o-quinoneCu(II)-semiquinone complexO₂, RT, 24h95905302
Benzene → phenolCu₉ cluster derivativeH₂O₂, 80°C, 3h20905302
DTBPH → DTBQ[Cu(CH₃CN)₄]PF₆O₂, NEt₃, CH₃CN, 24h85564188

Mechanistic Insights

  • Mononuclear Pathway : Unlike dinuclear tyrosinase, this complex operates via a single Cu center. O₂ activation involves sequential formation of Cu(II)-phenoxyl and Cu(II)-peroxo intermediates .

  • Base Dependence : Addition of NEt₃ accelerates deprotonation of the phenol substrate, critical for semiquinone radical formation .

Comparison with Analogous Complexes

PropertyThis ComplexCu(II)-sulfateCu₆ Cluster
Redox Potential (V vs SHE)+0.78+0.34+0.65
Catalytic EfficiencyHigh (TOF = 302 h⁻¹)Low (TOF < 50 h⁻¹)Moderate (TOF = 188 h⁻¹)
Substrate ScopePhenols, benzeneLimited to simple arenesPhenols, alkanes

Stability and Reactivity Trade-offs

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Optimal activity at pH 7–9; acidic conditions protonate the phenolate ligand, deactivating the catalyst .

Scientific Research Applications

Biochemical Applications

1.1 DNA Interaction Studies

Recent research has highlighted the ability of copper(II) phenolate complexes to interact with DNA, which is crucial for understanding their potential as therapeutic agents. For instance, studies have demonstrated that certain mixed-ligand copper(II) complexes exhibit significant DNA binding and cleavage capabilities. These interactions were characterized using various techniques, including UV-visible spectroscopy and molecular docking simulations, revealing that these complexes can intercalate into DNA structures and induce cleavage in the presence of reducing agents like ascorbic acid .

1.2 Cytotoxicity Against Cancer Cells

The cytotoxic effects of copper(II) complexes have been evaluated in various human tumor cell lines. For example, complexes containing phenolate ligands have shown promising results in inhibiting the growth of A549 (lung cancer) and Huh7 (liver cancer) cells through mechanisms that involve oxidative stress induction and apoptosis . This suggests their potential utility in cancer therapy.

Catalytic Applications

2.1 Synthesis of Organic Compounds

Copper(II) phenolate complexes are also employed as catalysts in organic synthesis. They facilitate the hydroxylation of diaryliodonium salts to produce phenols and diaryl ethers efficiently. This one-pot reaction has been optimized to yield various functionalized products under mild conditions, showcasing the versatility of copper-based catalysts in synthetic organic chemistry .

2.2 Oxidation Reactions

In addition to synthesis, these complexes play a role in catalytic oxidation reactions. Research indicates that copper(II) complexes can mediate liquid phase partial oxidation processes, which are vital for producing fine chemicals and pharmaceuticals . The magnetic properties of these complexes further enhance their catalytic efficiency by allowing for better electron transfer during reactions.

Environmental Applications

3.1 Toxicity Reduction in Aquatic Systems

Studies have shown that copper(II) phenolate complexes can form non-toxic complexes with phenolic compounds, significantly reducing their toxicity towards aquatic organisms such as Daphnia magna. This complexation leads to a decrease in free copper ion concentration, mitigating the adverse effects associated with copper pollution in aquatic ecosystems .

3.2 Soil Chemistry and Pesticide Activity

Copper-based chemicals are widely used in agriculture as pesticides and fungicides. Recent findings suggest that these compounds can enhance the production of methyl halides (e.g., CH₃Br) from soil organic carbon under specific conditions, indicating their role in biogeochemical cycles and potential implications for soil health and crop productivity .

Case Studies

Study Focus Findings
Study on DNA Binding Interaction with herring sperm DNAComplexes exhibited intercalation and cleavage abilities; significant cytotoxicity against tumor cells was observed.
Catalytic Hydroxylation Synthesis of phenolsEfficient one-pot reaction yielding diverse phenolic compounds under mild conditions.
Toxicity Reduction Impact on Daphnia magnaFormation of non-toxic Cu-phenol complexes reduced mortality rates significantly.
Soil Chemistry Methyl halide productionCopper(II) enhances CH₃Br production from soil organic matter, impacting agricultural practices.

Mechanism of Action

The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex exerts its effects involves the coordination of the copper ion to the Schiff base ligand, which stabilizes the copper in a specific oxidation state. This allows the complex to participate in redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

(a) Chloro-Substituted Copper Complex

The compound [Cu(L)(2imi)] (where L = 2-(((5-chloro-2-oxyphenyl)imino)methyl)phenolato) shares a nearly identical ligand backbone but replaces the 5-methyl group with a chloro substituent. Key differences include:

  • Electronic Effects: The electron-withdrawing chloro group reduces electron density at the metal center, altering redox potentials and catalytic activity compared to the methyl-substituted analogue.
  • Synthesis: Both complexes are synthesized via similar routes (methanol solvent, Cu(NO₃)₂·4H₂O precursor, and NaOH), but the chloro derivative requires precise stoichiometric control to avoid ligand hydrolysis .

Table 1: Substituent Effects on Copper Complexes

Property 5-Methyl Substituent (Target Compound) 5-Chloro Substituent ([Cu(L)(2imi)])
λₘₐₓ (UV-Vis) 650 nm (d-d transition) 670 nm
Redox Potential (E₁/₂) +0.32 V vs. Ag/AgCl +0.45 V vs. Ag/AgCl
Thermal Stability (°C) 220–240 200–220
(b) Nickel(II) Schiff Base Complex

The nickel analogue, N,N'-Bis(salicylidene)ethylenediaminonickel(II), exhibits a similar ligand structure but lacks methyl substituents. Differences include:

  • Magnetic Properties : The nickel(II) center (d⁸) typically adopts a square-planar geometry with diamagnetic behavior, whereas the copper(II) complex (d⁹) is paramagnetic.
  • Applications : Nickel complexes are often employed in catalysis (e.g., oxidation reactions), while copper analogues show promise in photoluminescence and semiconductor materials .

Table 2: Metal Center Comparison

Property Copper Complex (Target) Nickel Complex
Geometry Square-planar Square-planar
Magnetic Moment (μB) 1.73 0 (diamagnetic)
Catalytic Activity Moderate (CO oxidation) High (Alkene epoxidation)

Oligomerization and Crystal Packing

Germanium(II) salicyl alcoholates (e.g., germanium(II) 4-methyl-2-(oxidomethyl)phenolate) form oligomers (dimers, trimers) due to intermolecular coordination, a phenomenon less common in copper Schiff base complexes. However, the target copper compound may exhibit similar aggregation in nonpolar solvents, affecting solubility and crystallization behavior .

Methodological Considerations

Structural analyses of these complexes rely on crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization. For example, hydrogen-bonding patterns in the copper complex (studied via graph set analysis) differ from nickel analogues due to methyl group steric effects, influencing crystal packing and stability .

Biological Activity

Copper complexes, particularly those involving phenolic and imine ligands, have garnered attention for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article focuses on the compound Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a copper ion coordinated with a complex ligand that includes both phenolic and imine functionalities. This structural arrangement is crucial for its biological activity, influencing properties such as solubility, lipophilicity, and binding affinity to biological targets.

Antimicrobial Activity

Numerous studies have demonstrated that copper complexes exhibit significant antimicrobial properties against a range of pathogens:

  • Bacterial Activity : Research indicates that copper(II) complexes can effectively inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values for these complexes often show superior activity compared to their corresponding ligands. For instance, copper complexes have been reported to have MIC values as low as 0.1 mg/mL against various bacterial strains .
  • Fungal Activity : The antifungal efficacy of copper complexes is also notable. Studies report MIC values ranging from 0.7 to 250 µg/mL against Candida albicans, surpassing the activity of traditional antifungal agents like nystatin .
Pathogen Type MIC (µg/mL) Reference
E. coli50
S. aureus25
C. albicans0.7 - 250

The antimicrobial action of copper complexes can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Upon entering microbial cells, copper ions can catalyze the formation of ROS, leading to oxidative stress and cell death .
  • DNA Binding : Copper complexes have shown a propensity to bind with DNA, disrupting replication and transcription processes in pathogens . This interaction is facilitated by the geometry and charge density of the copper ion.
  • Cell Membrane Disruption : The lipophilic nature of these complexes aids in their ability to penetrate microbial membranes, enhancing their bioavailability and efficacy .

Antioxidant Activity

Copper complexes are also recognized for their antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation:

  • Inhibition of Lipid Peroxidation : Studies demonstrate that copper(II) complexes exhibit high antioxidant activity comparable to standard antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol). For example, at concentrations of 100 µM, certain copper complexes significantly inhibited lipid peroxidation in vitro .

Cytotoxicity Studies

Investigations into the cytotoxic effects of copper complexes reveal a dual nature where they can selectively target cancer cells while exhibiting lower toxicity towards normal cells:

  • Cancer Cell Lines : Regression analysis has shown that certain copper(II) chelates display significant cytotoxicity against tumor cell lines while being less harmful to normal tissue . The relationship between lipophilicity and cytotoxicity indicates that optimized substituents on the ligand can enhance therapeutic potential.

Case Studies

  • Antibacterial Efficacy Against SARS-CoV-2 : Recent studies have explored the potential of copper complexes in binding to viral receptors, suggesting a possible role in inhibiting viral entry into host cells .
  • Antioxidant Mechanism Exploration : A detailed study on various copper(II) complexes highlighted their ability to reduce oxidative stress markers in cellular models, supporting their use as therapeutic agents in oxidative stress-related diseases .

Q & A

Q. How can copper-Schiff base complexes be adapted for environmental or biomedical applications (non-commercial focus)?

  • Methodological Answer :
  • Catalysis : Test oxidative degradation of pollutants (e.g., phenols) using H₂O₂ activation. Monitor turnover frequency (TOF) via GC-MS .
  • Antimicrobial Studies : Screen complexes against Gram-negative bacteria (e.g., E. coli) using agar diffusion. Correlate activity with lipophilicity (log P values from shake-flask assays) .

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